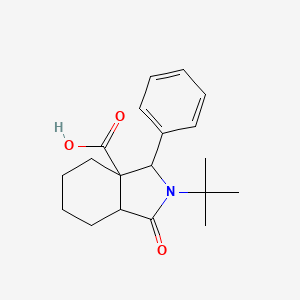![molecular formula C13H11ClN4O4 B2391767 (E)-[(5-Chlor-1,3-dimethyl-1H-pyrazol-4-yl)methyliden]amino-4-nitrobenzoat CAS No. 303987-98-6](/img/structure/B2391767.png)
(E)-[(5-Chlor-1,3-dimethyl-1H-pyrazol-4-yl)methyliden]amino-4-nitrobenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is an organic compound known for its distinct pyrazole-based structure. It has garnered interest for its varied applications in medicinal chemistry and potential use in industrial applications.
Wissenschaftliche Forschungsanwendungen
This compound plays a significant role in various scientific domains:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug design, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. The initial step involves the formation of the pyrazole core, typically achieved by reacting 1,3-dimethyl-1H-pyrazole with chlorinating agents to introduce the chloro substituent.
Industrial Production Methods
For large-scale production, the industrial methods would focus on optimizing yield and reducing by-products. This might include continuous flow reactors and the use of catalysts to expedite the reaction process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is capable of undergoing several types of chemical reactions:
Oxidation: Reacts with oxidizing agents.
Reduction: Susceptible to reduction under suitable conditions.
Substitution: Undergoes substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromic acid.
Reducing Agents: For reduction, lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Often requires bases like sodium hydroxide or catalysts like palladium in a hydrogenation setting.
Major Products
These reactions yield a variety of products, including dechlorinated or denitro-derivatives, depending on the specific reagents and conditions.
Wirkmechanismus
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular proteins, potentially inhibiting enzymes or altering receptor activities.
Pathways Involved: It may engage in pathways involving inflammation modulation or antimicrobial action by disrupting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar pyrazole-based compounds, N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine stands out due to its specific substituents that offer unique reactivity and potential biological activities.
Similar Compounds
1,3-dimethyl-5-chloro-1H-pyrazole
N-[(4-nitrobenzoyl)oxy]amine
These compounds share structural similarities but differ in their exact substituent patterns and subsequent reactivities.
Feel like diving deeper into any section?
Eigenschaften
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4/c1-8-11(12(14)17(2)16-8)7-15-22-13(19)9-3-5-10(6-4-9)18(20)21/h3-7H,1-2H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHDNWXLTGHP-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)


![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)

![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)

